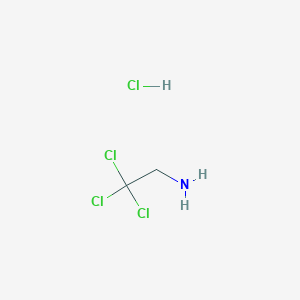

Trichloroethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trichloroethylamine hydrochloride, also known as Trichloroethylene (TCE), is a halocarbon with the formula C2HCl3 . It is commonly used as an industrial degreasing solvent . It is a clear, colorless, non-flammable, volatile liquid with a chloroform-like pleasant mild smell and sweet taste .

Synthesis Analysis

The nitrogen of amines is basic, and can react with strong acids to form what are called amine salts . These compounds are very important in the pharmaceutical industry, as many active pharmaceutical ingredients are amine salts . The reactions of these three amines with hydrochloric acid to form amine salts is illustrated in Figure 1 .Molecular Structure Analysis

The molecular structure of Trichloroethylamine hydrochloride is (C2H5)3N · HCl . The molecular weight is 137.65 .Chemical Reactions Analysis

In a polar environment, tris (2-chloroethyl)amine molecule undergoes isomerization when forming N, N -bis (2-chloroethyl)aziridinium cation as a reactive intermediate . New methods were developed to spectrophotometrically determine tris (2-chloroethyl)amine in the form of aziridinium cation extraction .Physical And Chemical Properties Analysis

The effects of benzene (C6H6) on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity and transport properties of triethylamine hydrochloride /chloroaluminate ([Et3NH] Cl/AlCl3) ionic liquid were studied .Wissenschaftliche Forschungsanwendungen

Solubility Determination

Trichloroethylamine hydrochloride’s solubility has been studied in various binary mixed solvents . The solubility data is crucial for its preparation, crystallization process, and further theoretical research . The solubility of Trichloroethylamine hydrochloride in the selected binary solvents increases with the increasing temperature and decreases with the increasing molar fraction of DMC .

Quantum Chemistry Calculations

Quantum chemistry calculations have been performed to analyze the dissolution process of Trichloroethylamine hydrochloride among different solvents . These calculations help understand the interactions between the compound and the solvents, which is essential for optimizing its use in various applications .

Thermodynamic Properties

The Gibbs energy, enthalpy, and entropy of Trichloroethylamine hydrochloride dissolved in each mixed solvent can be determined by applying van’t Hof equations . This reveals an endothermic and entropy-driven dissolution process . Understanding these thermodynamic properties is crucial for predicting the behavior of the compound under different conditions .

Phase Transfer Catalyst

Trichloroethylamine hydrochloride is commonly used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase to another and thus increases the rate of reaction .

5. Raw Material for Pharmaceuticals, Pesticides, Dyestuffs, and Other Organic Syntheses Trichloroethylamine hydrochloride is an essential raw material for pharmaceuticals, pesticides, dyestuffs, and other organic syntheses . It plays a crucial role in the synthesis of a wide range of compounds .

6. Buffering Agent in Molecular Biology Applications Trichloroethylamine hydrochloride is commonly used as a buffer in molecular biology applications such as SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis), western blotting, PCR (polymerase chain reaction), enzyme assays, protein purification, and more . It helps maintain the pH levels close to neutral, which is critical for these applications .

Decontamination Options

The degradation of Trichloroethylamine hydrochloride based on the water pH value is observed to determine decontamination options . This is particularly important for the decontamination of hydroxide-based mixtures used by a number of armed forces .

Safety and Hazards

Trichloroethylamine hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a dry, cool and well-ventilated place. The container should be kept tightly closed and kept away from heat, sparks and flame .

Relevant Papers Several papers have been published on Trichloroethylamine hydrochloride. For instance, a paper titled “Electrochemical behavior of aluminum in triethylamine hydrochloride–aluminum chloride ionic liquid” studies the electrochemical behavior of aluminum in AlCl3–Et3NHCl . Another paper titled “Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry” discusses the fate of tris(2-chloroethyl)amine in water and alkaline environment .

Eigenschaften

IUPAC Name |

2,2,2-trichloroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYOCAULRRSZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)

![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)